Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Beschreibung
This compound (CAS: 294197-69-6) is a tetrahydropyrimidine derivative featuring a 6-bromobenzo[d][1,3]dioxol-5-yl substituent at position 4 and an isopropyl ester group at position 5 of the pyrimidine ring. Its IUPAC name is propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and it is identified by multiple identifiers, including AKOS022065703 and SR-01000393588-1 . The brominated benzodioxole moiety introduces steric bulk and electron-withdrawing characteristics, while the isopropyl ester enhances lipophilicity compared to smaller esters like ethyl or methyl.
Eigenschaften
IUPAC Name |
propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O5/c1-7(2)24-15(20)13-8(3)18-16(21)19-14(13)9-4-11-12(5-10(9)17)23-6-22-11/h4-5,7,14H,6H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBJJPFPDGOBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. The bromination of the benzo[d][1,3]dioxole ring is a crucial step, followed by the formation of the tetrahydropyrimidine ring. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the bromine atom and the tetrahydropyrimidine ring makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may serve as probes or inhibitors in biological studies, helping to elucidate various biochemical pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: The compound's unique properties make it suitable for use in material science and other industrial applications.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Below is a comparative analysis of key analogs:
Key Observations:
Hydroxyl (Compound 12, ) and methoxy () groups on phenyl rings may influence solubility and hydrogen-bonding interactions. Isopropyl vs. Ethyl Esters: The isopropyl ester in the main compound increases lipophilicity, which may improve membrane permeability compared to ethyl esters (e.g., ).
Synthetic Pathways :
- Bromination strategies (e.g., bromine in acetic acid, ) are critical for introducing halogenated substituents. The main compound’s benzodioxole bromination likely follows similar protocols.
- Esterification steps vary; for example, ethyl esters are more commonly reported due to simpler synthesis, whereas isopropyl esters require tailored protocols .
Physicochemical and Electronic Properties
- Lipophilicity : The isopropyl ester (logP ~3.5 estimated) in the main compound is more lipophilic than ethyl analogs (logP ~2.8), affecting pharmacokinetic properties .
- Electron-Withdrawing Effects: The bromine and benzodioxole group in the main compound may stabilize the enolic 2-oxo tautomer, influencing reactivity and intermolecular interactions .
Biologische Aktivität
Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 294197-69-6) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 397.22 g/mol. It features a tetrahydropyrimidine core with a brominated benzodioxole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17BrN2O5 |
| Molecular Weight | 397.22 g/mol |
| CAS Number | 294197-69-6 |
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial properties. In vitro studies suggest that certain derivatives possess broad-spectrum antibacterial and antifungal activities. For example, related compounds were tested against strains like Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at low concentrations .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes linked to disease processes. For instance, it may interact with thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in redox regulation and cellular proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR of isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is crucial for optimizing its biological activity. Modifications to the brominated benzodioxole moiety or the tetrahydropyrimidine core can significantly influence the compound's potency and selectivity against various biological targets.
Key Findings from SAR Studies
- Bromination Effects : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
- Core Modifications : Alterations in the tetrahydropyrimidine structure can lead to variations in anticancer efficacy and enzyme inhibition profiles.
- Functional Group Variations : The introduction of different functional groups at specific positions has been shown to modulate biological activity significantly.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antitumor Efficacy : A study evaluated the anticancer activity of various tetrahydropyrimidine derivatives against human cancer cell lines (e.g., Mia PaCa-2 and PANC-1). Results indicated that modifications to the benzodioxole moiety enhanced cytotoxicity compared to unmodified compounds .
- Antimicrobial Screening : In another investigation, derivatives were screened for antimicrobial activity using disk diffusion methods against common pathogens. Compounds exhibiting potent activity were identified as promising candidates for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
